molecular formula C13H15BrN2O2 B1440470 2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide CAS No. 1138445-76-7

2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide

Cat. No.: B1440470
CAS No.: 1138445-76-7
M. Wt: 311.17 g/mol
InChI Key: DKBOUIDSQYZNEI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide typically involves the bromination of N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as dichloromethane, under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide is primarily used in proteomics research. Its applications include:

Mechanism of Action

The mechanism of action of 2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide involves its ability to act as a reactive intermediate in various chemical reactions. The bromine atom serves as a leaving group, facilitating nucleophilic substitution reactions. The pyrrolidinylcarbonyl group can interact with biological molecules, potentially modifying their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide is unique due to the presence of both the bromine atom and the pyrrolidinylcarbonyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

2-bromo-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c14-9-12(17)15-11-6-2-1-5-10(11)13(18)16-7-3-4-8-16/h1-2,5-6H,3-4,7-9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBOUIDSQYZNEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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